molecular formula C9H14N2O3 B1585136 2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester CAS No. 86261-90-7

2-Propenoic acid, 2-methyl-, 2-(2-oxo-1-imidazolidinyl)ethyl ester

Cat. No. B1585136
CAS RN: 86261-90-7
M. Wt: 198.22 g/mol
InChI Key: PFPUZMSQZJFLBK-UHFFFAOYSA-N
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Patent
US06790272B1

Procedure details

28.50 g of a 25% strength by weight solution of N-(methacryloxyethyl) imidazolidin-2-one in methyl methacrylate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1]([O:6]CCN1CCNC1=O)(=[O:5])[C:2]([CH3:4])=[CH2:3].[C:15]([O:20]C)(=[O:19])C(C)=C>>[C:1]([OH:6])(=[O:5])[C:2]([CH2:4][C:15]([OH:20])=[O:19])=[CH2:3]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OCCN1C(NCC1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C(=C)C)(=O)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C(=C)CC(=O)O)(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.